An In-depth Technical Guide to 2-Methoxycarbonyl-3-methylphenylboronic Acid: Properties, Handling, and Applications
An In-depth Technical Guide to 2-Methoxycarbonyl-3-methylphenylboronic Acid: Properties, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Methoxycarbonyl-3-methylphenylboronic acid, a versatile reagent in modern organic synthesis. As a substituted arylboronic acid, its unique structural features offer distinct advantages in cross-coupling reactions and other transformations crucial to the fields of medicinal chemistry and materials science. This document delves into its physical and chemical properties, spectroscopic signature, stability, handling protocols, and detailed experimental workflows for its characterization and application.
Core Molecular Profile and Physicochemical Properties
2-Methoxycarbonyl-3-methylphenylboronic acid, belonging to the arylboronic acid class, is a white to off-white solid at room temperature. Its structure, featuring a boronic acid group ortho to a methyl group and meta to a methoxycarbonyl group, presents a unique combination of steric and electronic factors that govern its reactivity and stability.
Table 1: Physicochemical Properties of 2-Methoxycarbonyl-3-methylphenylboronic acid
| Property | Value | Source(s) |
| IUPAC Name | (2-Methoxycarbonyl-3-methylphenyl)boronic acid | [5] |
| CAS Number | 1256355-42-6 | [][7][8] |
| Molecular Formula | C₉H₁₁BO₄ | [] |
| Molecular Weight | 193.99 g/mol | [] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Estimated: 100-110 °C | Based on similar structures[1] |
Stability and Handling
Arylboronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This process is reversible upon the addition of water. The stability of boronic acids can be influenced by factors such as steric hindrance and the electronic nature of substituents on the aromatic ring. The ortho-methyl group in 2-Methoxycarbonyl-3-methylphenylboronic acid is expected to provide some steric protection to the boronic acid moiety, potentially enhancing its stability against degradation pathways like protodeboronation.
For optimal shelf life, 2-Methoxycarbonyl-3-methylphenylboronic acid should be stored in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents. It is recommended to handle the compound in an inert atmosphere (e.g., under nitrogen or argon) to minimize exposure to air and moisture. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.
Spectroscopic Characterization
The structural identity and purity of 2-Methoxycarbonyl-3-methylphenylboronic acid can be reliably determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide characteristic signals for the aromatic protons, the methyl group protons, and the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 1,2,3-trisubstitution pattern on the benzene ring. The two hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the methoxycarbonyl group will appear at a characteristic downfield chemical shift (typically >165 ppm). The carbon atom attached to the boron atom will also have a specific chemical shift, which can be a useful diagnostic peak.
¹¹B NMR Spectroscopy
¹¹B NMR is a powerful tool for characterizing boron-containing compounds.[9][10] The chemical shift in ¹¹B NMR is sensitive to the coordination number and electronic environment of the boron atom.[11][12] For a tricoordinate arylboronic acid like the title compound, the ¹¹B chemical shift is expected to be in the range of 28-33 ppm (relative to BF₃·Et₂O).[12][13] The presence of a single, relatively sharp peak in this region would be indicative of the monomeric boronic acid form.
Quality Control and Analytical Protocols
Ensuring the purity and identity of 2-Methoxycarbonyl-3-methylphenylboronic acid is critical for its successful application in synthesis. The following protocols outline standard methods for its analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for assessing the purity of arylboronic acids. A reverse-phase HPLC method can be developed to separate the target compound from potential impurities.
Diagram 1: General Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment.
Protocol 4.1.1: HPLC Purity Determination
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient: Start with 95% A, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Sample Preparation: Prepare a 1 mg/mL solution of the boronic acid in a 1:1 mixture of acetonitrile and water.
NMR Spectroscopy for Structural Verification
Protocol 4.2.1: NMR Sample Preparation
-
Weigh 5-10 mg of 2-Methoxycarbonyl-3-methylphenylboronic acid.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra.
Key Applications in Organic Synthesis
The primary application of 2-Methoxycarbonyl-3-methylphenylboronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[14] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.[15]
The substitution pattern of this boronic acid can influence the outcome of the coupling reaction. The ortho-methyl group can introduce steric hindrance, which may require the use of more active catalyst systems or tailored reaction conditions to achieve high yields.[15]
Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: General catalytic cycle for Suzuki-Miyaura coupling.
Protocol 5.1.1: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add 2-Methoxycarbonyl-3-methylphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture with stirring (typically between 80-100 °C) and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
2-Methoxycarbonyl-3-methylphenylboronic acid is a valuable building block for organic synthesis, offering a unique combination of steric and electronic properties. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a relevant compound for the synthesis of complex molecules in drug discovery and materials science. This guide provides a foundational understanding of its properties, safe handling procedures, and robust analytical and synthetic protocols to aid researchers in its effective application. Adherence to these guidelines will ensure the reliable and safe use of this versatile reagent in the laboratory.
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(Note: A representative image is shown for illustrative purposes. The precise 2D structure corresponds to the IUPAC name.)